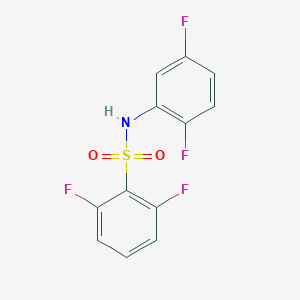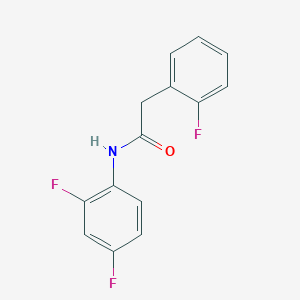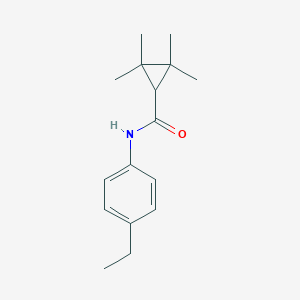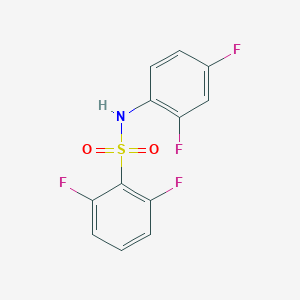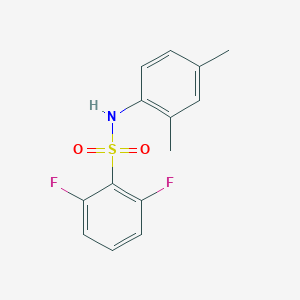![molecular formula C13H19BrN2O3S B263604 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B263604.png)
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by bromination of phenyl compounds using bromine or other brominating agents.
Attachment of the morpholinoethyl group: This step involves the reaction of the bromophenyl intermediate with a morpholine derivative under suitable conditions, often using a base to facilitate the reaction.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or DNA. The bromophenyl group can enhance its binding affinity, while the morpholinoethyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
(4-fluorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.
(4-methylphenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C13H19BrN2O3S |
|---|---|
Molecular Weight |
363.27 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H19BrN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 |
InChI Key |
LACUAEJNJAAUFN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate](/img/structure/B263522.png)
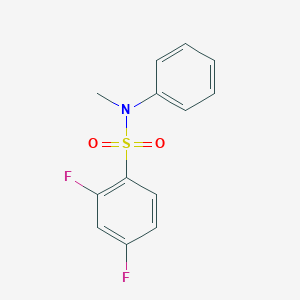
![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)
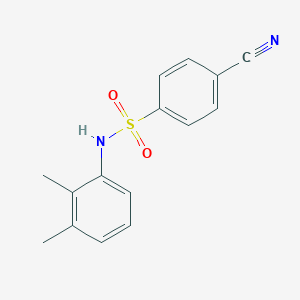
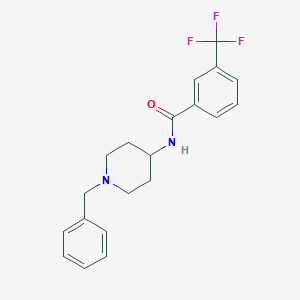
![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)

